molecular formula C17H20N6O3 B11491060 N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11491060
M. Wt: 356.4 g/mol
InChI Key: ZJDZISFJIXQMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole moiety linked to a pyrazole ring, which is further connected to a butanamide chain. The presence of nitro and methyl groups on the pyrazole ring adds to its chemical reactivity and potential utility in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole moiety, which is then reacted with a suitable alkylating agent to introduce the methyl group. The pyrazole ring is synthesized separately, often through cyclization reactions involving hydrazines and diketones. The final step involves coupling the benzodiazole and pyrazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE: Lacks the methyl groups, potentially altering its chemical properties and interactions.

Uniqueness

The presence of both nitro and methyl groups in N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C17H20N6O3/c1-11-17(23(25)26)12(2)22(21-11)9-5-8-16(24)18-10-15-19-13-6-3-4-7-14(13)20-15/h3-4,6-7H,5,8-10H2,1-2H3,(H,18,24)(H,19,20)

InChI Key

ZJDZISFJIXQMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=NC3=CC=CC=C3N2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.